Defluoro Atorvastatin Sodium Salt

Description

Properties

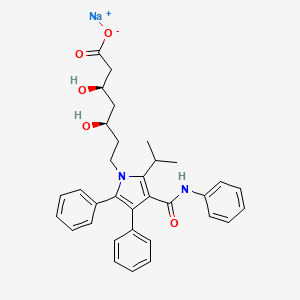

Molecular Formula |

C₃₃H₃₅N₂NaO₅ |

|---|---|

Molecular Weight |

562.63 |

Synonyms |

(βR,δR)-β,δ-Dihydroxy-2-(1-methylethyl)-4,5-diphenyl-3-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Sodium Salt; |

Origin of Product |

United States |

Preparation Methods

Direct Isolation from Hydrolysate

The residual solution after hydrolysis is treated with acetonitrile or tetrahydrofuran (THF), precipitating Atorvastatin sodium salt. The addition of electrolytes (e.g., NaCl) or polymers (e.g., polyethylene glycol) enhances crystallization efficiency. The resulting sodium salt exhibits a distinct powder X-ray diffraction (PXRD) pattern (Fig. 1 in the patent), confirming its polymorphic form.

Via N,N-Dicyclohexylethylenediamine Complex

Alternatively, the free acid is converted to an N,N-dicyclohexylethylenediamine salt by adjusting the pH to 4.5–6.5 and adding the diamine or its acetate salt. This complex is isolated via filtration, washed with cold methanol, and dried under vacuum. The diamine salt serves as a stable intermediate, with purity exceeding 99.5%.

Table 1: Comparison of Isolation Methods

| Parameter | Direct Sodium Salt Isolation | Diamine Salt Isolation |

|---|---|---|

| Purity | 99.3% | 99.8% |

| Yield | 85–90% | 88–92% |

| Solvent System | Acetonitrile/THF | Methanol/Water |

| Polymorphic Stability | High | Very High |

Final Salt Formation and Purification

The defluorinated Atorvastatin acid is converted to its sodium salt by neutralization with sodium hydroxide in a mixed solvent system (e.g., methanol/water). The sodium salt is precipitated by adding antisolvents like methyl tert-butyl ether (MTBE) or heptane. Critical steps include:

-

pH control : Maintaining a pH of 7.5–8.5 during neutralization to prevent decomposition.

-

Temperature management : Conducting precipitation at 25°C–30°C to avoid amorphous solid formation.

-

Drying protocols : Vacuum drying at 40°C–45°C to remove residual solvents without degrading the product.

Industrial-Scale Production Considerations

Industrial manufacturing of this compound incorporates continuous flow reactors and in-line analytics to monitor reaction progress. Key challenges include:

-

Defluorination efficiency : Ensuring complete fluorine removal without side reactions.

-

Polymorphic control : Maintaining consistent crystal structure across batches to meet regulatory specifications.

-

Waste management : Recycling solvents like methanol and acetonitrile to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Defluoro Atorvastatin Sodium Salt can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Lipid Management and Cardiovascular Health

Defluoro Atorvastatin Sodium Salt is primarily recognized for its lipid-lowering properties. As a structural analog of atorvastatin, it functions similarly by inhibiting HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. The applications include:

- Treatment of Dyslipidemia : It is effective in managing conditions such as hypercholesterolemia and mixed dyslipidemia. This compound can reduce levels of total cholesterol, low-density lipoprotein cholesterol (LDL-C), and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C) levels .

- Cardiovascular Disease Prevention : It plays a significant role in the primary and secondary prevention of cardiovascular diseases. Studies indicate that statins, including atorvastatin and its derivatives, significantly lower the risk of heart attacks and strokes in patients with elevated cardiovascular risk factors .

Molecular Imaging

Recent advancements have explored the use of this compound as a molecular imaging tool. A notable study synthesized fluorine-18 labeled atorvastatin for positron emission tomography (PET) imaging:

- Fluorine-18 Labeling : The compound was successfully labeled using a ruthenium-mediated deoxyfluorination process, yielding a product suitable for clinical imaging applications. This labeling technique enhances the visualization of statin distribution in vivo, which is crucial for understanding their pharmacokinetics and mechanisms of action .

- Clinical Implications : The ability to visualize atorvastatin's biodistribution may aid in distinguishing between statin-resistant and non-resistant patients, thus personalizing treatment strategies .

Therapeutic Efficacy in Special Populations

This compound has shown promise in treating specific populations with unique health challenges:

- Pediatric Use : While traditional atorvastatin has established efficacy in children with familial hypercholesterolemia, research into this compound may provide insights into its safety and effectiveness in younger populations .

- Geriatric Considerations : Older adults often experience higher plasma concentrations of statins. Studies suggest that this compound may maintain efficacy while minimizing adverse effects in this demographic .

Case Study 1: Efficacy in Hyperlipidemia

A clinical trial examined the effectiveness of this compound in patients with mixed dyslipidemia. Results indicated significant reductions in LDL-C and triglycerides after treatment over 12 weeks, demonstrating its potential as a therapeutic agent for lipid management.

Case Study 2: Molecular Imaging Application

In a study involving PET imaging with fluorine-18 labeled atorvastatin, researchers observed distinct patterns of uptake in various tissues. This research highlighted the compound's utility in understanding statin mechanisms and potential off-target effects.

Mechanism of Action

Defluoro Atorvastatin Sodium Salt, like Atorvastatin, is a competitive inhibitor of the enzyme HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis . By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₆₆H₆₆N₄O₁₀Na (sodium salt form) .

- Molecular Weight : ~1155.3 g/mol (calcium salt form; sodium salt differs slightly due to cation substitution) .

- Solubility: Likely higher in polar solvents (e.g., methanol, DMSO) compared to Atorvastatin Calcium, which is sparingly soluble in water .

Comparison with Similar Compounds

Structural and Physicochemical Differences

Table 1: Structural and Physicochemical Comparison

Key Observations :

Pharmacological and Toxicological Profiles

Table 2: Pharmacological Comparison

Key Observations :

- Activity Reduction : Fluorine atoms in Atorvastatin enhance binding to HMG-CoA reductase. Defluoro analogs likely exhibit diminished potency .

- Toxicity : Atorvastatin Calcium’s GHS Category 2 hazards (reproductive toxicity) may persist in Defluoro versions due to structural similarities, though direct evidence is lacking .

Q & A

Q. What are the standard protocols for synthesizing Defluoro Atorvastatin Sodium Salt, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves dehalogenation or fluorination adjustments to the parent Atorvastatin structure. Key steps include:

- Neutralization reactions to form the sodium salt from the free acid.

- Purification via crystallization using solvents like ethanol or acetone to isolate the salt form .

- Optimized reaction temperature (e.g., 40–60°C) and pH control (pH 7–9) to prevent degradation . Yield and purity depend on stoichiometric ratios, solvent selection, and post-synthesis HPLC analysis to verify <95% purity .

Q. What analytical methods are recommended for confirming the identity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity, focusing on the absence of fluorine in specific positions .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using C18 columns with UV detection at 244 nm .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ~521 g/mol) and detect impurities .

- Karl Fischer titration : Measure residual moisture content, critical for stability studies .

Q. How should researchers design solubility studies for this compound in aqueous and organic solvents?

- Stepwise solubility profiling : Test in buffered solutions (pH 1.2–7.4) and solvents like methanol, DMSO, or acetonitrile.

- Thermodynamic solubility : Use shake-flask methods with equilibration at 25°C and 37°C .

- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous media, which impacts bioavailability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data between this compound and its fluorinated analogs?

- Comparative IC50 assays : Use in vitro HMG-CoA reductase inhibition assays under standardized conditions (e.g., 30-min pre-incubation).

- Structural dynamics analysis : Employ molecular docking simulations to evaluate binding affinity differences due to fluorine absence .

- Batch consistency checks : Verify peptide/salt content variations using HPLC-MS, as impurities >0.5% may skew results .

Q. What experimental strategies optimize the stability of this compound under varying storage conditions?

- Forced degradation studies : Expose samples to heat (60°C), humidity (75% RH), and UV light to identify degradation pathways .

- Lyophilization : Improve long-term stability by reducing hydrolytic degradation; monitor residual solvents (<0.1% per ICH guidelines) .

- Excipient compatibility : Screen with mannitol or lactose to enhance solid-state stability .

Q. How can impurity profiling of this compound be systematically conducted to meet regulatory standards?

- LC-MS/MS identification : Detect and quantify known impurities (e.g., difluoro analogs, calcium salt byproducts) using reference standards .

- Threshold-based reporting : Adhere to ICH Q3A limits (0.10% for unidentified impurities; 0.15% for identified) .

- Stress testing : Use oxidative (H2O2) and acidic/alkaline conditions to simulate degradation and validate analytical methods .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE requirements : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .

- Waste disposal : Segregate organic solvent waste and neutralize acidic/byproduct streams before disposal .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

- Dose-ranging in rodent models : Administer 10–50 mg/kg orally, with plasma sampling at 0.5, 2, 6, and 24 hours post-dose.

- Bioanalytical validation : Use LC-MS/MS to quantify plasma concentrations (LOQ: 1 ng/mL) .

- Tissue distribution studies : Analyze liver and kidney homogenates to assess metabolite accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.